

Application Notes and Protocols for the Analysis of Flagranone A

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Introduction

Flagranone A is a sesquiterpenoid natural product isolated from the fungus Arthrobotrys flagrans.[1] Its chemical formula is C₂₆H₃₂O₇, with a molecular weight of 456.5 g/mol .[1] While detailed biological studies on **Flagranone A** are limited, other metabolites from the Arthrobotrys genus have been shown to act as morphology-regulating agents, influencing fungal development, such as the formation of conidiophores and hyphal networks.[2][3] These notes provide detailed protocols for the analytical characterization and quantification of **Flagranone A** using modern chromatographic and spectroscopic techniques, based on established methods for structurally similar sesquiterpenoids.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile sesquiterpenoids.[4] This protocol outlines a reversed-phase HPLC method coupled with Diode Array Detection (DAD) or Charged Aerosol Detection (CAD) for the quantification of **Flagranone A**.

Experimental Protocol: HPLC-DAD/CAD

- Sample Preparation:
 - Accurately weigh 10 mg of dried fungal biomass or extract containing Flagranone A.



- Perform extraction using 5 mL of methanol (MeOH).
- Sonicate the sample for 30 minutes, followed by shaking for 1 hour.[5]
- Centrifuge the mixture at 13,000 x g for 5 minutes.
- Collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.
- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or CAD detector.
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size). For higher resolution of complex mixtures, a C30 column can also be effective.[6]
 - Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile (ACN) with 0.1% formic acid.
 - Gradient Elution:
 - 0-5 min: 25% B
 - 5-20 min: 25% to 45% B (linear gradient)
 - 20-25 min: 45% B (isocratic)
 - 25-35 min: 45% to 80% B (linear gradient)
 - 35-40 min: 80% to 25% B (linear gradient)
 - 40-50 min: 25% B (isocratic re-equilibration)
 - Flow Rate: 1.0 mL/min.
 - o Column Temperature: 40°C.[7]



Injection Volume: 10 μL.

Detection:

- DAD: Monitor at 210 nm, as many terpenoids lack strong chromophores at higher wavelengths.[6]
- CAD: Use for universal quantification, especially if Flagranone A lacks a suitable chromophore.

Quantification:

- Prepare a calibration curve using isolated and purified Flagranone A standard at a minimum of five concentration levels.
- Quantify the amount of Flagranone A in the sample by correlating its peak area with the calibration curve.

Quantitative Data (Representative for Sesquiterpenoids)

The following table summarizes typical performance data for the HPLC analysis of sesquiterpenoids. These values are based on validated methods for similar compounds and should be established specifically for **Flagranone A** during method validation.

Parameter	Typical Value Range	Reference
Linearity (r²)	> 0.999	[8]
Limit of Detection (LOD)	0.5 - 6.0 μg/mL	[9]
Limit of Quantitation (LOQ)	1.6 - 19.0 μg/mL	[9]
Recovery	97% - 103%	[8]
Precision (RSD%)	< 5%	[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification



LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for detecting trace amounts of **Flagranone A** in complex matrices and for confirming its identity.

Experimental Protocol: UPLC-Q-TOF-MS/MS

- Sample Preparation:
 - Follow the same extraction and filtration procedure as described for the HPLC protocol.
 Dilute the final extract if necessary to avoid detector saturation.
- Instrumentation and Conditions:
 - LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.
 - Column: A high-resolution C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 μm).[1]
 - Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.[1]
 - Gradient Elution:
 - 0-2 min: 35% B
 - 2-17 min: 35% to 98% B (linear gradient)
 - 17-19 min: 98% B (isocratic)
 - 19-21 min: 98% to 35% B (linear gradient for re-equilibration)
 - Flow Rate: 0.3 mL/min.[1]
 - Column Temperature: 40°C.[1]
 - Injection Volume: 1-5 μL.



- Mass Spectrometry Conditions:
 - Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
 - Ionization Mode: Positive ESI mode is typically effective for sesquiterpenoids.[1][8]

Source Temperature: 80°C.[1]

Desolvation Temperature: 450°C.[1]

Desolvation Gas Flow: 900 L/h (Nitrogen).[1]

Data Acquisition: Acquire full scan MS data from m/z 100-1000. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID) to obtain characteristic fragment ions for structural confirmation. The precursor ion for Flagranone A would be its protonated molecule [M+H]⁺ at m/z 457.22.

Quantitative Data (Representative for LC-MS of Sesquiterpenoids)

This table provides typical validation parameters for LC-MS based quantification of sesquiterpenoids.

Parameter	Typical Value Range	Reference
Linearity (r²)	> 0.998	[9]
Limit of Detection (LOD)	2.0 - 7.0 μg/mL	[9]
Limit of Quantitation (LOQ)	6.0 - 21.0 μg/mL	[9]
Recovery	74% - 90%	[9]
Accuracy (Error %)	< 15%	[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Methodological & Application





NMR spectroscopy is the most powerful technique for the de novo structural determination of natural products like **Flagranone A**.

Experimental Protocol: 1D and 2D NMR

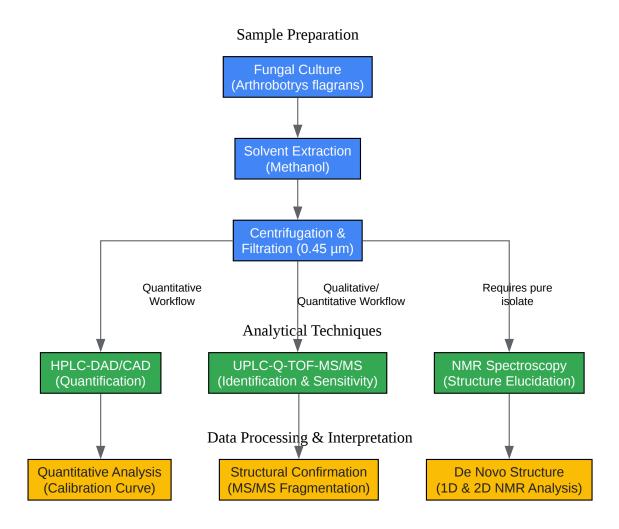
- Sample Preparation:
 - A pure, isolated sample of Flagranone A (>5 mg) is required for comprehensive NMR analysis.
 - Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄
 (CD₃OD).[10]
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for resolving complex proton and carbon signals.[10]
 - 1D NMR Experiments:
 - ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
 - ¹³C NMR: Shows all unique carbon atoms in the molecule.
 - 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton.



- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the molecule's stereochemistry.
- Data Analysis:
 - Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Integrate ¹H NMR signals to determine the relative number of protons.
 - \circ Assign chemical shifts (δ) for all proton and carbon signals by systematically analyzing the 1D and 2D spectra.
 - Use HMBC and COSY correlations to connect molecular fragments and elucidate the complete structure of Flagranone A.

Visualizations

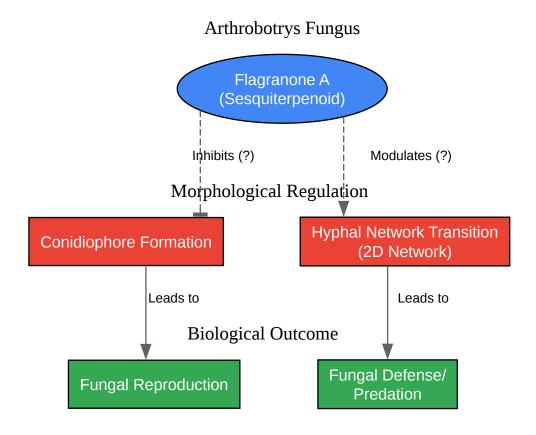




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Caption: General experimental workflow for the analysis of **Flagranone A**.





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Caption: Hypothetical biological pathway for **Flagranone A** in Arthrobotrys.

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